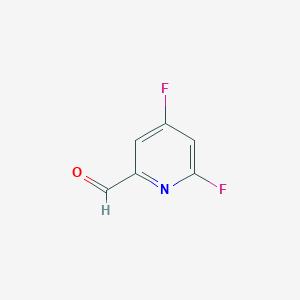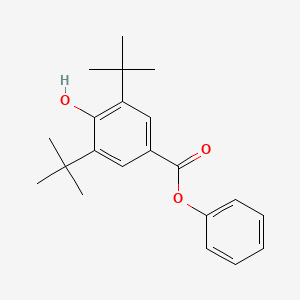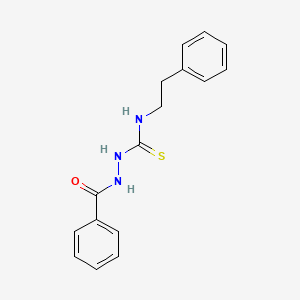
4,6-Difluoropicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Difluoropicolinaldehyde is a fluorinated derivative of picolinaldehyde, characterized by the presence of two fluorine atoms at the 4 and 6 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the direct fluorination of 4,6-dichloropicolinaldehyde using fluorinating agents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete substitution of chlorine atoms with fluorine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
化学反応の分析
Types of Reactions: 4,6-Difluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: 4,6-Difluoropicolinic acid.
Reduction: 4,6-Difluoropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,6-Difluoropicolinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: Its derivatives are used in the development of fluorescent probes for imaging and diagnostic purposes.
作用機序
The mechanism of action of 4,6-Difluoropicolinaldehyde is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions and biological interactions. In medicinal chemistry, the compound’s ability to form stable interactions with biological targets, such as enzymes and receptors, is crucial for its efficacy as a potential therapeutic agent .
類似化合物との比較
3,5-Difluoropicolinaldehyde: Similar structure but with fluorine atoms at the 3 and 5 positions.
5-Fluoropicolinaldehyde: Contains a single fluorine atom at the 5 position.
3,6-Difluoropicolinaldehyde: Fluorine atoms at the 3 and 6 positions .
Comparison: 4,6-Difluoropicolinaldehyde is unique due to the specific positioning of fluorine atoms, which influences its reactivity and interaction with other molecules. This positioning can lead to different electronic and steric effects compared to its analogs, making it suitable for specific applications where other fluorinated picolinaldehydes may not be as effective .
特性
CAS番号 |
1239351-99-5 |
|---|---|
分子式 |
C6H3F2NO |
分子量 |
143.09 g/mol |
IUPAC名 |
4,6-difluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3F2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |
InChIキー |
HXACNQNQVKFTBK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)

![(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one](/img/structure/B14151215.png)

![2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B14151235.png)
![tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate](/img/structure/B14151236.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)

![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)


